![molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2](/img/structure/B613153.png)

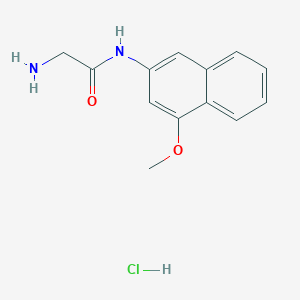

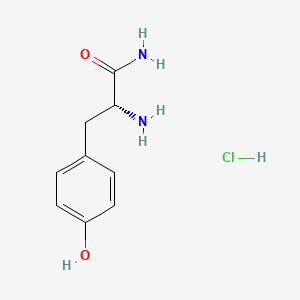

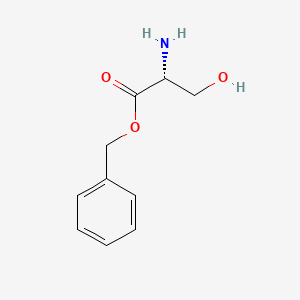

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

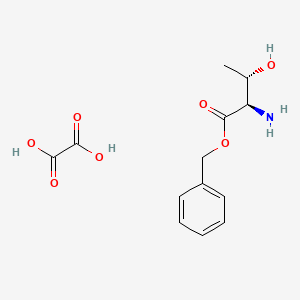

“(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid” is a complex organic compound. The compound contains a biphenyl group, which is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It also contains a carboxylic acid group, similar to 4’-Methylbiphenyl-4-carboxylic acid .

Synthesis Analysis

The synthesis of such a compound could involve multiple steps and various reagents. For instance, the synthesis of similar compounds involves the use of chlorosulfonic acid as both a polymerization catalyst and a sulfonating agent . Another method involves the reaction between Boc-protected α-amino acids and T3P reagent .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. For instance, it might undergo acid-base reactions , or it could participate in bioorthogonal click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .科学的研究の応用

Synthesis and Chemical Reactivity

- The molecule has been utilized in the synthesis of potent peroxisome proliferator-activated receptor (PPAR) agonists, crucial for metabolic regulation. A notable example includes the efficient synthesis of 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, showcasing the molecule's versatility in complex chemical syntheses (Guo et al., 2006).

Pharmaceutical Intermediates and Enantioselective Synthesis

- It has been recognized as a significant pharmaceutical intermediate. For instance, (S)-3-amino-3-phenylpropionic acid is a vital intermediate of S-dapoxetine, used for treating premature ejaculation. The chiral catalysis technique, exemplified by the use of (±)-ethyl-3-amino-3-phenylpropanoate, demonstrates its importance in synthesizing enantiopure compounds, a critical aspect in drug development (Li et al., 2013).

Biochemical Analysis and Metabolite Characterization

- The compound's utility extends to biochemical analysis and metabolite characterization. A notable application is in the biocatalysis for drug metabolism, where it is used for preparing mammalian metabolites of specific drug compounds, demonstrating its role in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Structural and Spectral Analysis

- The compound has been instrumental in structural and spectral analysis, as seen in studies involving the synthesis of novel biphenyl ester derivatives. Such analyses not only advance our understanding of complex chemical structures but also pave the way for the development of new pharmaceuticals and other chemical entities (Kwong et al., 2017).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPOAGRUGOUXOK-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された